molecular formula C17H20N6O2 B12160076 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B12160076
M. Wt: 340.4 g/mol
InChI Key: KCJZDEDYQVYWHU-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted indole or triazole derivatives.

Scientific Research Applications

2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets. The indole and triazole rings allow the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This can lead to the inhibition of specific pathways involved in disease processes, such as inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to its combination of an indole core with a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20N6O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C17H20N6O2/c1-10(2)16-20-17(22-21-16)19-15(25)9-23-8-7-12-13(18-11(3)24)5-4-6-14(12)23/h4-8,10H,9H2,1-3H3,(H,18,24)(H2,19,20,21,22,25)

InChI Key

KCJZDEDYQVYWHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C

Origin of Product

United States

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